Isovaleric Acid

Beschreibung

Structure

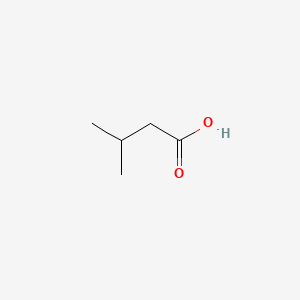

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biosynthetic pathway of isovaleric acid?

An In-depth Technical Guide to the Biosynthesis of Isovaleric Acid

Introduction: Understanding this compound

This compound, systematically known as 3-methylbutanoic acid, is a branched-chain fatty acid (BCFA) recognized for its distinct, pungent aroma often associated with cheese and fermented foods.[1][2] Beyond its role as a flavor compound, this compound is a significant metabolite in mammalian and microbial systems. It is a primary product of the catabolism of the essential amino acid L-leucine and a key metabolic output of the gut microbiome, particularly from protein fermentation.[2][3][4]

However, the accumulation of this compound and its precursors is pathognomonic for the inherited metabolic disorder Isovaleric Acidemia (IVA), a condition resulting from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[5][6] This guide provides a detailed exploration of the core biosynthetic pathways of this compound, its physiological and pathophysiological significance, and the analytical methodologies employed for its study and diagnosis.

The Principal Biosynthetic Pathway: The Catabolism of L-Leucine

The primary and most well-characterized route for this compound biosynthesis in both mammals and many microorganisms is the catabolic pathway of L-leucine. This process occurs predominantly within the mitochondria and involves a sequence of enzymatic reactions that convert the amino acid into its corresponding acyl-CoA derivative, which can then be further metabolized or hydrolyzed.[7]

Step 1: Reversible Transamination of L-Leucine

The initial step in leucine degradation is a reversible transamination reaction. This process funnels the amino group from leucine into the cellular nitrogen pool while converting the carbon skeleton into its corresponding α-keto acid.

Causality: This initial step is crucial as it commits the carbon backbone of leucine to catabolism. The reversible nature of the reaction allows it to be tightly coupled with the cell's metabolic state and the availability of other amino acids and α-keto acids. In mammals, this occurs in various tissues, including skeletal muscle, brain, and liver.[7]

Step 2: Irreversible Oxidative Decarboxylation

The α-keto acid produced in the first step undergoes an irreversible oxidative decarboxylation, a critical regulatory point in the pathway. This reaction is catalyzed by a large, multi-subunit mitochondrial enzyme complex.

-

Substrate: α-Ketoisocaproic acid (KIC)

-

Enzyme Complex: Branched-chain α-keto acid dehydrogenase (BCKDH)[3][7][8][9]

-

Co-factors: Coenzyme A (CoA), NAD+[9]

-

Byproducts: CO₂, NADH[9]

Causality: The irreversible nature of this step makes the BCKDH complex a key point of metabolic control. Its activity dictates the flux of branched-chain amino acids into degradative pathways versus their incorporation into proteins.

Step 3: Formation of Free this compound

The final step in the formation of free this compound from isovaleryl-CoA can occur via two primary contexts: direct hydrolysis in microbial metabolism or as a consequence of metabolic overflow in the genetic disorder Isovaleric Acidemia.

-

Pathway A: Direct Enzymatic Hydrolysis In microorganisms such as Propionibacterium freudenreichii, which is instrumental in the ripening of Swiss cheese, isovaleryl-CoA is hydrolyzed to release the free acid, contributing to the characteristic flavor.[8][11]

-

Substrate: Isovaleryl-CoA

-

Enzyme: Acyl-CoA hydrolase or a thioesterase[8]

-

Product: this compound

-

-

Pathway B: Metabolic Block in Isovaleric Acidemia (IVA) In mammals, the canonical pathway continues with the dehydrogenation of isovaleryl-CoA. However, a genetic deficiency in the enzyme responsible for this step causes the disease IVA.

-

Deficient Enzyme: Isovaleryl-CoA Dehydrogenase (IVD)[5][6][12][13]

-

Normal Reaction: IVD catalyzes the FAD-dependent conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5][14][15][16]

-

Pathophysiology: In IVA, the deficiency of IVD leads to a massive accumulation of isovaleryl-CoA in the mitochondria.[5][13] The cell attempts to detoxify this buildup by hydrolyzing isovaleryl-CoA to this compound and by conjugating it with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine (C5-carnitine), which are then excreted.[5][15][17][18] The resulting high concentration of free this compound is toxic and causes the clinical symptoms of the disease.[7][17]

-

An Alternative Biosynthetic Route in Myxobacteria

Research in the myxobacterium Stigmatella aurantiaca has identified an alternative "shunt" pathway for producing isovaleryl-CoA that branches from the mevalonate pathway.[19][20] This route serves as a source of starter units for the biosynthesis of branched-chain fatty acids and secondary metabolites.[19]

This pathway becomes particularly active when the primary leucine degradation route via the BCKDH complex is genetically inactivated.[19][20] It involves the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in mevalonate synthesis, into isovaleryl-CoA. This demonstrates metabolic flexibility in microorganisms, providing an alternative source for essential biosynthetic precursors.[19]

Analytical Methodologies and Diagnostic Protocols

The quantification of this compound and its derivatives is crucial for diagnosing IVA, studying microbial metabolism, and analyzing food products. The primary analytical techniques are mass spectrometry-based methods.

Data Presentation: Quantitative Analysis Methods

The selection of an analytical method depends on the sample matrix, required sensitivity, and the specific analyte of interest.

| Analytical Method | Sample Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Environmental Samples | None (Direct Injection) | 3.97 - 36.45 mg/L | Not Specified | [21] |

| GC-MS | Fecal Samples | Pentafluorobenzyl Bromide (PFBBr) | 0.244 µM | Not Specified | [21] |

| SPME-GC-MS | In-vitro GI Model | None (SPME) | 8 - 72 mg/L | 14 mg/L | [21] |

| LC-HRMS | Human Serum | 3-Nitrophenylhydrazine (3-NPH) | 20 ng/mL | Not Specified | [21] |

Experimental Protocol: Quantification of this compound by GC-MS

This protocol provides a general workflow for the extraction and analysis of this compound from a biological fluid like plasma or serum.

-

Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known concentration of a suitable internal standard, such as deuterated this compound (e.g., this compound-d2).[22][23] This corrects for variations during sample preparation and analysis.

-

Acidification: Acidify the sample to a pH < 2 by adding a small volume of concentrated hydrochloric acid (HCl).[22] This ensures the this compound is in its protonated, less polar form, which is more readily extracted into an organic solvent.

-

Solvent Extraction: Add 500 µL of an organic solvent (e.g., diethyl ether or hexane). Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[22]

-

Phase Separation: Centrifuge the sample at high speed (e.g., 5000 rpm) for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.[22]

-

Collection: Carefully transfer the upper organic layer to a clean autosampler vial.

-

Analysis: Inject the sample into the GC-MS system. The GC separates the volatile compounds, and the MS detects and quantifies the this compound and internal standard based on their unique mass-to-charge ratios.

Experimental Protocol: Diagnostic Workflow for Isovaleric Acidemia (IVA)

The diagnosis of IVA is a multi-stage process that begins with population-wide newborn screening and proceeds to definitive confirmatory testing.[6]

-

Newborn Screening (NBS):

-

Sample: A dried blood spot (DBS) is collected from a heel prick within a few days of birth.[6][23]

-

Methodology: Tandem mass spectrometry (MS/MS) is used to analyze the acylcarnitine profile.[6][23]

-

Primary Marker: A significantly elevated level of C5-acylcarnitine (isovalerylcarnitine) is the primary indicator for suspected IVA.[23][24]

-

Challenge: Elevated C5 is not entirely specific to IVA and can indicate other metabolic conditions or interferences, necessitating follow-up.[23][25]

-

-

Confirmatory Biochemical Testing:

-

Sample: A follow-up urine sample is collected.

-

Methodology: Gas chromatography-mass spectrometry (GC-MS) is used for urinary organic acid analysis.[5][24]

-

Hallmark Metabolites: The definitive biochemical diagnosis is confirmed by the presence of high concentrations of isovalerylglycine (IVG) and often 3-hydroxythis compound.[5][6][24] The presence of IVG is pathognomonic for the enzymatic block in IVA.[15]

-

-

Genetic Confirmation:

-

Sample: A blood or saliva sample is used for DNA extraction.

-

Methodology: DNA sequencing of the IVD gene is performed.[6]

-

Result: The identification of biallelic pathogenic variants (mutations inherited from both parents) in the IVD gene provides the definitive genetic diagnosis of Isovaleric Acidemia.[6][12]

-

Conclusion

The biosynthesis of this compound is fundamentally linked to the catabolism of the branched-chain amino acid leucine. While this pathway is a normal part of metabolism in humans and a key contributor to flavor development in microbial food fermentations, its dysregulation has severe consequences. A defect in the mitochondrial enzyme isovaleryl-CoA dehydrogenase obstructs the pathway, leading to the accumulation of toxic metabolites and the clinical manifestations of Isovaleric Acidemia. The study of this pathway is therefore critical, spanning from food science and gut microbiome research to the clinical diagnosis and management of inherited metabolic disease. The analytical tools of mass spectrometry provide the robust and sensitive means required to quantify these metabolites, enabling early diagnosis through newborn screening and improving outcomes for affected individuals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 5. mdpi.com [mdpi.com]

- 6. From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey - Alta DiagnoTech [altadiagnotech.com]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Conversion of l-Leucine to this compound by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathBank [pathbank.org]

- 10. Conversion of L-leucine to this compound by Propionibacterium freudenreichii TL 34 and ITGP23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 15. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. medlink.com [medlink.com]

- 18. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 19. A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Isovaleric Acid in the Human Gut Microbiome

Abstract

Isovaleric acid, a branched-chain fatty acid (BCFA) produced by the microbial fermentation of the amino acid leucine, is an increasingly recognized signaling molecule within the human gut.[1] While less abundant than the canonical short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, this compound exerts distinct and significant effects on host physiology, spanning gut motility, immunomodulation, and the complex gut-brain axis.[2][3][4] This technical guide provides a comprehensive overview of this compound's function, from its microbial origins to its systemic impact. We will explore the biochemical pathways of its production, its mechanisms of action on host cells, its association with various health and disease states, and detailed methodologies for its quantification and functional analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important gut microbial metabolite.

Introduction: this compound as a Key Microbial Metabolite

The human colon is a dynamic bioreactor where a dense consortium of microbes ferments undigested dietary components. While carbohydrate fermentation leading to the production of SCFAs is well-studied, protein fermentation yields a different class of metabolites, including branched-chain fatty acids.[5] this compound (3-methylbutanoic acid) is a primary product of the microbial breakdown of leucine, a branched-chain amino acid (BCAA).[1][2] Its production is particularly prominent in the distal colon, where carbohydrate availability diminishes and protein fermentation increases.[1]

Key microbial genera, including Clostridium and Bacteroides, are known to ferment amino acids to produce BCFAs.[1] The concentration of this compound in the gut is influenced by diet, particularly protein intake, and the overall composition of an individual's microbiome.[1] Once produced, it is absorbed by colonocytes or enters the bloodstream, where it can exert effects on distal organs.[1] This guide will dissect the journey of this compound from its microbial synthesis to its functional consequences for the host.

Biosynthesis and Metabolism of this compound

The generation of this compound is a direct consequence of protein fermentation in the colon. The primary pathway involves the deamination and subsequent decarboxylation of leucine by specific gut bacteria.

Microbial Production Pathway

The conversion of leucine to this compound is a multi-step process undertaken by proteolytic bacteria.

Caption: Biosynthesis of this compound from Leucine by Gut Microbiota.

Host Metabolism

In healthy individuals, this compound produced in the gut is absorbed and metabolized. However, genetic defects in its metabolic pathway lead to the rare disorder, Isovaleric Acidemia (IVA). This condition is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is responsible for the breakdown of this compound.[1][6] A lack of functional IVD leads to the toxic accumulation of this compound and its derivatives in the blood and tissues, causing severe neurological and metabolic symptoms.[6][7] This rare disease underscores the importance of the host's ability to process this microbial metabolite.

Functional Roles in Host Physiology and Disease

This compound interacts with host cells through various mechanisms, influencing a range of physiological processes from local gut function to systemic health.

Regulation of Gut Motility

One of the most direct effects of this compound is on colonic smooth muscle. Studies have shown that it can induce muscle relaxation, a crucial aspect of gut motility.

Mechanism of Action: this compound acts directly on colonic smooth muscle cells to cause relaxation via the protein kinase A (PKA) signaling pathway.[2] This is achieved by increasing intracellular levels of cyclic AMP (cAMP), which in turn activates PKA.[2] This mechanism is distinct from the neural or serotonin-mediated pathways often associated with other SCFAs.[2]

Caption: this compound-Induced Smooth Muscle Relaxation via the cAMP/PKA Pathway.[2]

Immunomodulation and Intestinal Barrier Function

This compound has demonstrated significant anti-inflammatory properties and the ability to enhance the intestinal epithelial barrier.

-

Anti-inflammatory Effects: this compound can dampen pro-inflammatory responses in intestinal cells. It achieves this by inducing a transient oxidative stress that leads to increased protein SUMOylation. This post-translational modification inhibits the degradation of IκBα, a key step that prevents the activation of the pro-inflammatory NF-κB signaling pathway.[4] This ultimately reduces the expression of cytokines like IL-8 and CCL20 in response to inflammatory stimuli such as TNFα.[4]

-

Barrier Enhancement: The same anti-inflammatory mechanisms contribute to strengthening the gut barrier. By inhibiting TNFα-induced signaling, this compound can prevent the increase in epithelial permeability that is a hallmark of intestinal inflammation.[4]

-

Antiviral Defense: Recent studies suggest a role for this compound in the gut-lung axis. Pre-treatment with this compound has been shown to alleviate lung inflammation and reduce tissue damage in influenza virus infection models, highlighting its potential in modulating systemic antiviral defense.[8]

The Gut-Brain Axis

The connection between gut metabolites and neurological function is an area of intense research, and this compound has emerged as a molecule of interest.

-

Depression: Studies have found a significant correlation between elevated fecal this compound and depression.[3][9] Furthermore, levels of this compound have been positively correlated with cortisol, suggesting a potential link to the activation of the hypothalamic-pituitary-adrenal (HPA) axis in depression.[3]

-

Schizophrenia: In individuals with schizophrenia, the concentration of this compound has been found to be notably elevated compared to healthy controls.[10]

The ability of BCFAs like this compound to cross the blood-brain barrier allows them to directly influence the central nervous system, potentially by interfering with neurotransmitter release.[3][9]

Metabolic Health and Disease

The influence of this compound extends to systemic metabolic regulation.

-

Hypertension: A groundbreaking 2025 study identified a conjugate of this compound, isovalerylcarnitine, as a key microbial-derived metabolite influencing salt sensitivity of blood pressure.[11] Elevated levels of isovalerylcarnitine were correlated with an exaggerated blood pressure increase in response to high salt intake. The proposed mechanisms include enhanced renal sodium reabsorption and reduced nitric oxide bioavailability, leading to vasoconstriction.[11]

-

Colorectal Cancer (CRC): The role of this compound in CRC is complex and not fully resolved. Some studies have observed significantly higher relative concentrations of this compound in CRC samples, associating it with the bacterial metabolism of branched-chain amino acids.[12][13] Conversely, other research suggests that plasma this compound may be associated with longer progression-free survival in patients treated with immunotherapy, indicating a potential beneficial role in modulating anti-cancer immune responses.[5][14]

Methodologies for the Study of this compound

Accurate quantification and functional assessment are critical for elucidating the role of this compound. This section provides detailed protocols for researchers.

Quantification of this compound in Fecal Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile compounds like this compound in complex biological matrices.

Causality Behind Experimental Choices:

-

Freezing: Immediate freezing at -80°C is critical to halt microbial activity, which could otherwise alter the SCFA profile post-collection.[15]

-

Acidification: this compound exists in equilibrium with its conjugate base, isovalerate. Acidification (e.g., with orthophosphoric acid) shifts this equilibrium to the protonated, non-polar acid form (R-COOH), which is essential for efficient extraction into a non-polar organic solvent like diethyl ether.[4][15]

-

Internal Standard: An internal standard (e.g., 2-ethylbutyric acid), a compound structurally similar to the analyte but not naturally present in the sample, is added at a known concentration. It co-extracts with the analyte and corrects for variations in extraction efficiency and instrument injection volume, ensuring analytical accuracy.[15]

-

Derivatization: To improve chromatographic performance, the carboxylic acid is converted into a more volatile ester derivative (e.g., using propyl chloroformate - PCF). This increases its volatility and thermal stability, resulting in sharper peaks and better separation during GC analysis.[15]

Experimental Protocol:

-

Sample Preparation:

-

Extraction:

-

Take a 300 µL aliquot of the fecal homogenate.

-

Add 200 µL of 85% orthophosphoric acid to acidify the sample.[15]

-

Spike the mixture with 100 µL of an internal standard solution (e.g., 20 mM 2-ethylbutyric acid).[15]

-

Add 500 µL of a diethyl ether/heptane (1:1 v/v) extraction solvent.[15]

-

Vortex vigorously for 2 minutes.

-

Centrifuge for 5-10 minutes at high speed (e.g., 10,000 x g) to separate the aqueous and organic phases.

-

Carefully transfer the upper organic phase to a clean vial.

-

-

Derivatization (Propyl Chloroformate Method):

-

To the extracted organic phase, add the derivatizing agent, propyl chloroformate (PCF).[15]

-

Follow a validated protocol for the reaction, which typically involves the addition of propanol and pyridine, followed by PCF, to convert the acid to its propyl ester.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-FFAP) for separation.[16]

-

Employ an appropriate temperature gradient in the GC oven to separate the different fatty acid esters.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect and quantify the characteristic ions for derivatized this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure this compound standard that have undergone the same extraction and derivatization process.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Caption: Experimental Workflow for GC-MS Quantification of Fecal this compound.

Quantitative Data Summary

Concentrations of this compound can vary significantly depending on diet, host health status, and location within the colon.

| Condition/Location | This compound Concentration | Reference |

| Human Feces (Wet Weight) | 0.8 to 22.0 mmol/Kg | [2] |

| Contribution to Total SCFAs | Increases from 17% (proximal) to 38% (distal colon) | [2] |

| Blood (Healthy Control) | ~6 µM | [2] |

| Blood (Isovaleric Acidemia) | Up to 78 µM (stable) to 7960 µM (crisis) | [2] |

| Colorectal Cancer Samples | Significantly higher relative concentrations observed | [12] |

Conclusion and Future Directions

This compound, once viewed as a minor by-product of protein fermentation, is now understood to be a potent signaling molecule with diverse functions. Its ability to modulate gut motility, suppress inflammation, strengthen the intestinal barrier, and influence the gut-brain and gut-lung axes positions it as a metabolite of significant interest for therapeutic development. The associations of its derivatives with metabolic conditions like hypertension further broaden its relevance.[11]

Future research should focus on several key areas:

-

Receptor Identification: While the downstream signaling of this compound (e.g., cAMP/PKA pathway) is known in some contexts, the specific cell surface receptors (e.g., G-protein coupled receptors) that mediate these effects remain to be fully characterized. While some effects of other SCFAs are mediated by FFA2 (GPR43) and FFA3 (GPR41), their specific role in this compound signaling is not well-defined.[2][17]

-

Microbial Engineering: Identifying and cultivating specific bacterial strains that are high producers of this compound could lead to the development of next-generation probiotics for targeted therapeutic applications.

-

Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of this compound or its derivatives in conditions like inflammatory bowel disease, infectious diseases, and potentially even metabolic and neurological disorders.

Understanding the complex interplay between diet, the microbiome, this compound production, and host physiology will be paramount in translating these fundamental scientific insights into tangible benefits for human health.

References

- 1. This compound - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. The Branched Short Chain Fatty Acid this compound Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does this compound play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]

- 7. Isovaleric acidemia: Symptoms, causes, treatments, and more [medicalnewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. bioengineer.org [bioengineer.org]

- 12. Biochemical and Metabolical Pathways Associated with Microbiota-Derived Butyrate in Colorectal Cancer and Omega-3 Fatty Acids Implications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. The impact of gut microbial short-chain fatty acids on colorectal cancer development and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Genetic Basis of Isovaleric Acidemia

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism, representing a classic example of an organic aciduria. This disorder arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway. The enzymatic block leads to the accumulation of isovaleric acid and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal metabolic crises to milder, later-onset forms. A characteristic "sweaty feet" odor, caused by the buildup of this compound, is a hallmark of this condition. This guide provides a comprehensive overview of the molecular and genetic underpinnings of IVA, detailing the pathophysiology, diagnostic methodologies, and the current understanding of its genetic landscape.

II. The Biochemical Nexus: Leucine Catabolism and the Role of Isovaleryl-CoA Dehydrogenase

The catabolism of the essential branched-chain amino acid leucine is a multistep mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. The enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

The initial steps of leucine breakdown involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. IVD, a flavin adenine dinucleotide (FAD)-dependent enzyme, then facilitates the dehydrogenation of isovaleryl-CoA.

The Pathophysiological Cascade of IVD Deficiency

A deficiency in IVD disrupts this crucial metabolic sequence, leading to the accumulation of isovaleryl-CoA. This primary accumulation drives the formation of several toxic metabolites:

-

This compound: The hydrolysis of isovaleryl-CoA results in the formation of this compound, a volatile compound responsible for the characteristic "sweaty feet" odor.

-

Isovalerylglycine (IVG): The body attempts to detoxify this compound by conjugating it with glycine, forming isovalerylglycine, which is then excreted in the urine.

-

Isovalerylcarnitine (C5-carnitine): Isovaleryl-CoA can also be conjugated with carnitine to form isovalerylcarnitine, another key diagnostic marker found in blood and urine.

-

3-Hydroxythis compound: An alternative minor pathway leads to the formation of 3-hydroxythis compound.

The precise mechanisms of toxicity are not fully elucidated but are thought to involve several factors. This compound can inhibit succinate CoA ligase in the Krebs cycle and mitochondrial oxygen consumption. The accumulation of isovaleryl-CoA can also lead to secondary hyperammonemia by inhibiting N-acetylglutamate synthetase, a key enzyme in the urea cycle. This metabolic derangement can result in severe metabolic acidosis, ketonuria, and neurological damage.

Isovaleric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isovaleric Acid

Foreword

To navigate the complexities of drug development and advanced chemical research, a foundational understanding of the constituent molecules is paramount. This compound, though structurally unassuming, presents a rich subject for physicochemical exploration. This guide provides a deep dive into the essential properties of this compound, tailored for researchers, scientists, and professionals in drug development. Our approach is to present not just data, but a cohesive narrative that links the molecule's structure to its behavior, thereby offering predictive insights for its application. This document is meticulously structured to ensure scientific integrity, drawing upon authoritative sources to build a trustworthy and expert-driven resource.

PART 1: Molecular Identity and Physicochemical Characteristics

A thorough characterization of a molecule begins with its unambiguous identification and a quantitative description of its physical properties. These data points are the bedrock upon which experimental protocols and theoretical models are built.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: 3-Methylbutanoic acid[1]

-

Common Names: this compound, Isopentanoic acid, β-methylbutyric acid[1]

Structural Representation

The branched nature of this compound's carbon skeleton is a key determinant of its physical and chemical properties, distinguishing it from its straight-chain isomer, valeric acid.

Caption: 2D chemical structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, providing a quantitative basis for its handling, formulation, and use in various applications.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to slightly yellow liquid | Ambient | [3][4][5][6] |

| Odor | Strong, pungent, cheesy, or sweaty | - | [1][6] |

| Boiling Point | 175-177 °C | 760 mmHg | [1][3][4][5] |

| Melting Point | -29 °C | - | [1][3][7] |

| Density | 0.925 g/cm³ | at 20 °C | [1][3][5][6] |

| Solubility in Water | 25 - 48 g/L | at 20 °C | [4][8] |

| pKa | 4.77 - 4.8 | at 25 °C | [1][3][4] |

| Vapor Pressure | 0.38 - 0.43 mmHg | at 20-25 °C | [4][9] |

| Refractive Index | 1.401 - 1.408 | at 20 °C | [3][4][5] |

PART 2: Chemical Behavior and Reactivity

The chemical personality of this compound is largely dictated by its carboxylic acid functional group. A nuanced understanding of its reactivity is crucial for its application in chemical synthesis and for predicting its stability.

Acidity and Aqueous Behavior

With a pKa of approximately 4.77, this compound is classified as a weak acid.[3][4] In aqueous solutions, it establishes an equilibrium between the protonated acid form and the deprotonated isovalerate conjugate base. The pH of the medium governs the position of this equilibrium, which has profound implications for its biological absorption and transport, as the charge state of the molecule influences its lipophilicity and ability to traverse cell membranes.

Caption: Acid-base equilibrium of this compound in water.

Key Chemical Reactions

This compound participates in reactions characteristic of carboxylic acids.[1][4] These include:

-

Esterification: It reacts with alcohols in the presence of an acid catalyst to form isovalerate esters. These esters often possess pleasant, fruity aromas and are utilized in the flavor and fragrance industries.[1]

-

Amide Formation: Reaction with amines, often via an activated derivative like an acid chloride, yields amides.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the carboxylic acid to the corresponding primary alcohol, 3-methyl-1-butanol.

-

Alpha-Halogenation: While not as common for branched-chain acids, under specific conditions, halogenation at the alpha-carbon can occur.

PART 3: Experimental Protocols for Characterization

The scientific integrity of any chemical guide rests on the reproducibility of its data. This section details standardized, field-proven methodologies for determining the key properties of this compound.

Protocol for pKa Determination via Potentiometric Titration

Causality: The pKa of a weak acid is the pH at which it is half-neutralized. Potentiometric titration allows for the precise measurement of pH as a function of added base, enabling the accurate determination of this half-equivalence point.

Methodology:

-

Preparation: A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base, typically sodium hydroxide (~0.1 M), is also prepared.

-

Titration: A calibrated pH meter is used to monitor the pH of the this compound solution. The NaOH solution is added incrementally from a burette.

-

Data Collection: The pH is recorded after each addition of the titrant, paying close attention to the region of rapid pH change (the equivalence point).

-

Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The volume at the equivalence point is determined. The volume at the half-equivalence point is then calculated, and the corresponding pH on the curve is the experimental pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful analytical technique that separates volatile compounds based on their boiling points and interactions with a stationary phase (GC) and then identifies them based on their mass-to-charge ratio and fragmentation patterns (MS). This provides a highly specific fingerprint for this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility.

-

Detection and Analysis: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is compared to a library of known spectra for identification. The purity can be assessed by the relative area of the this compound peak.

PART 4: Applications in Drug Development and Safety Considerations

Relevance in Pharmaceutical Science

This compound and its derivatives are of significant interest in drug development for several reasons:

-

Prodrug Strategies: The carboxylic acid moiety can be esterified to create prodrugs with enhanced bioavailability or targeted delivery.

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[5][10][11]

-

Flavoring Agent: In oral formulations, this compound or its esters can be used, albeit cautiously due to its strong odor, as a flavoring agent.[11]

Safety and Handling

This compound is corrosive and can cause severe skin burns and eye damage.[12] It also has a very strong and persistent unpleasant odor.[1][6]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 19 this compound Manufacturers in 2025 | Metoree [us.metoree.com]

- 11. nbinno.com [nbinno.com]

- 12. vigon.com [vigon.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. sds.metasci.ca [sds.metasci.ca]

An In-depth Technical Guide on the Biological Significance of Isovaleric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isovaleric acid (IVA), a branched-chain fatty acid derived from the catabolism of L-leucine, is emerging as a significant metabolite in plant biology.[1] Historically recognized for its role in the aroma of various plants like Valeriana officinalis[2], recent research has illuminated its multifaceted functions that extend beyond its chemical presence. This guide synthesizes current knowledge on the biosynthesis, metabolism, and physiological roles of this compound in plants. We delve into its mitochondrial-centered biosynthesis, its function as a volatile organic compound (VOC) in mediating plant-microbe interactions, and its potential involvement in plant defense and stress signaling. This document provides a comprehensive technical overview, including detailed experimental protocols and pathway diagrams, to serve as a foundational resource for researchers exploring the intricate roles of this short-chain fatty acid in plant systems and its potential applications in agriculture and drug development.

Introduction to this compound in a Botanical Context

This compound, systematically named 3-methylbutanoic acid, is a C5 short-chain fatty acid naturally found in a variety of plants and essential oils. While its pungent, cheesy aroma is a defining characteristic, its biological significance in plants is far more complex.[2][3] It exists as a plant metabolite and plays a role in the intricate chemical language that governs plant interactions with their environment.[1] Found in plants such as valerian, hops, and tobacco, its presence can influence both the plant's intrinsic physiological processes and its interactions with other organisms.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₀O₂ |

| Molar Mass | 102.13 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong, pungent, cheesy, sweaty |

| Boiling Point | 176.5 °C (349.7 °F; 449.6 K) |

| Melting Point | -29 °C (-20 °F; 244 K) |

| Solubility in Water | Slightly soluble |

| Acidity (pKa) | 4.8 (H₂O) |

Source: PubChem CID 10430[1]

Biosynthesis and Metabolism of this compound in Plants

The primary metabolic origin of this compound in both plants and animals is the catabolism of the branched-chain amino acid, L-leucine.[4][5] This degradative pathway is crucial for amino acid homeostasis and energy production, with key enzymatic steps localized within the mitochondria.

The Leucine Catabolic Pathway

The conversion of L-leucine to this compound proceeds through a series of enzymatic reactions, with isovaleryl-CoA being the direct precursor. The central enzyme in this process is Isovaleryl-CoA Dehydrogenase (IVD), a flavoenzyme that catalyzes the oxidation of isovaleryl-CoA.[6][7]

Key steps in the pathway:

-

Transamination: L-leucine is converted to α-ketoisocaproate.

-

Oxidative Decarboxylation: α-ketoisocaproate is converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase complex.

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by Isovaleryl-CoA Dehydrogenase (IVD).[7][8]

While IVD primarily converts isovaleryl-CoA to 3-methylcrotonyl-CoA, the accumulation of isovaleryl-CoA, potentially through metabolic overflow or specific regulatory mechanisms, can lead to its hydrolysis to form free this compound.[1][9]

Subcellular Localization and Enzymology

Research in Arabidopsis thaliana has definitively localized the putative IVD enzyme to the mitochondria.[8][10] This mitochondrial localization suggests that this organelle is the primary site for at least part of the branched-chain amino acid degradation pathway in plants.[10] The plant IVD is encoded by the nuclear genome and imported into the mitochondrial matrix where it functions.[7] Interestingly, studies on the Arabidopsis IVD have shown that it can oxidize intermediates from both leucine and valine catabolism, suggesting a broader role for this enzyme in branched-chain amino acid degradation in plants compared to its more specific counterpart in animals.[8]

Figure 1: Simplified biosynthetic pathway of this compound from L-leucine in plant mitochondria.

Ecological Significance: this compound in Plant-Microbe Interactions

One of the most well-documented roles of this compound in the botanical realm is its function as a volatile organic compound (VOC) in mediating interactions between plants and soil microbes. This inter-kingdom signaling can have profound effects on plant growth and development.

Bacterial Volatiles and Plant Growth Inhibition

Studies using a model system with Arabidopsis thaliana and Bacillus species have demonstrated that bacterial VOCs can significantly interfere with normal seedling growth.[9] Through bioassay-guided purification, this compound was identified as a key volatile compound responsible for this inhibitory activity.[9][11] Exposure to this compound emitted by bacteria leads to a marked inhibition of primary root elongation in Arabidopsis seedlings.[12] This finding highlights the importance of this compound as a potent plant growth regulator in the rhizosphere.[9]

The mechanism by which bacterial this compound inhibits plant growth is still under investigation, but it is thought to involve the modulation of phytohormone signaling pathways.[9] The perception of this external chemical signal by the plant root system likely triggers a cascade of downstream events that ultimately disrupt the hormonal balance required for normal root development.

Figure 2: Logical flow of this compound-mediated plant-microbe interaction in the rhizosphere.

Potential Roles in Plant Defense and Stress Response

While the role of this compound in plant-microbe interactions is becoming clearer, its involvement in defense against herbivores and response to abiotic stress is an area of active research.

Plant-Insect Interactions

As a volatile organic compound, this compound is part of the chemical bouquet that plants emit.[13] These VOCs play crucial roles in repelling herbivores or attracting their natural enemies.[14][15] The characteristic pungent odor of this compound could act as a feeding deterrent for certain insects. Furthermore, its precursor, isovaleraldehyde, is recognized as a key mediator in plant responses to both biotic and abiotic stresses.[16] Changes in the concentration of these branched-chain compounds in the plant volatilome often occur in response to environmental cues, suggesting a dynamic role in defense.[13][16]

Abiotic Stress Response

Plants respond to abiotic stresses like salinity and drought through extensive metabolic reprogramming.[17] This includes the modulation of amino acid metabolism.[18] The catabolism of leucine, leading to this compound, could be part of this broader stress response, potentially providing an alternative energy source or contributing to signaling pathways. For instance, other signaling molecules like salicylic acid are known to be crucial for plant resiliency under unfavorable environmental conditions.[19] The potential cross-talk between this compound metabolism and other stress-related hormone pathways warrants further investigation.

Methodologies for the Study of this compound in Plants

The accurate quantification and assessment of the biological activity of this compound are paramount for understanding its function. This section provides an overview of common analytical techniques and a detailed protocol for a representative bioassay.

Extraction and Quantification

The analysis of short-chain fatty acids like this compound typically requires robust extraction and sensitive detection methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical platforms.[20][21][22]

Table 2: Comparison of Primary Analytical Methods for this compound Quantification

| Method | Principle | Derivatization | Advantages | Disadvantages |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Often required to improve volatility and chromatographic performance. | High sensitivity and specificity; excellent for complex matrices. | Can be time-consuming; requires derivatization. |

| HPLC-UV | Separation in a liquid phase with detection by UV absorbance. | Required as IVA lacks a strong chromophore. | Widely available; robust. | Lower sensitivity than MS; derivatization is necessary. |

Source: BenchChem, Brewers Association[21][22]

Experimental Protocol 1: Extraction and Quantification of this compound from Plant Tissue via GC-MS

Objective: To extract and quantify this compound from a plant leaf or root sample.

Causality and Self-Validation: This protocol uses an internal standard (Deuterated this compound) to correct for variability in extraction efficiency and instrument response, ensuring accuracy and reproducibility. The acidification step is critical to protonate the carboxyl group, making the molecule more soluble in the organic extraction solvent.

Materials:

-

Plant tissue (fresh or flash-frozen)

-

Liquid nitrogen

-

Diethyl ether (GC grade)

-

Internal Standard (IS): Deuterated this compound (e.g., D7-isovaleric acid) stock solution (100 mg/L in methanol)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-FFAP)

Procedure:

-

Sample Homogenization: Accurately weigh ~200 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a 15 mL glass centrifuge tube. Add 2 mL of deionized water and vortex vigorously for 1 minute.

-

Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 50 µL of 100 mg/L IS to achieve a final concentration of 2.5 mg/L).

-

Acidification: Adjust the sample's pH to < 2 by adding 50 µL of concentrated HCl. This step is crucial for protonating the this compound.

-

Liquid-Liquid Extraction: Add 4 mL of diethyl ether to the tube. Cap tightly and vortex for 5 minutes.

-

Phase Separation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C. Three layers will form: a top organic layer, a middle plant debris layer, and a bottom aqueous layer.

-

Collection: Carefully transfer the top organic (diethyl ether) layer to a clean glass vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Concentration (Optional): If low concentrations are expected, the extract can be concentrated under a gentle stream of nitrogen gas.

-

Analysis: Transfer the final extract to a GC autosampler vial. Inject 1 µL into the GC-MS system.

-

Quantification: Create a calibration curve using standards of this compound with the same fixed concentration of the internal standard. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[20]

Experimental Protocol 2: Arabidopsis Seedling Growth Inhibition Bioassay

Objective: To assess the growth-inhibiting activity of this compound on plant roots.

Causality and Self-Validation: This bioassay uses a volatile-permissive divided plate system to isolate the effect of volatile compounds from direct contact. The inclusion of a solvent control is essential to ensure that the observed effects are due to the this compound itself and not the solvent. Measuring root length provides a quantifiable and sensitive metric for growth inhibition.

Materials:

-

Square petri dishes (100 x 100 mm)

-

Half-strength Murashige-Skoog (MS) medium with 1% agar

-

Arabidopsis thaliana (Col-0) seeds, surface-sterilized

-

This compound

-

Ethanol (as a solvent)

-

Sterile filter paper discs

Procedure:

-

Plate Preparation: Pour half-strength MS medium into the square petri dishes. Once solidified, use a sterile scalpel to remove a central strip of agar, creating two separate agar pads within the same plate.

-

Seed Plating: On one agar pad, place 5-7 surface-sterilized Arabidopsis seeds in a straight line.

-

Treatment Application: On the other, empty side of the plate, place a sterile filter paper disc. Apply a specific amount of this compound solution (e.g., 10 µL of a 10 mM solution in ethanol) to the disc.

-

Control: For the control plate, apply only the solvent (10 µL of ethanol) to the filter paper disc.

-

Incubation: Seal the plates with parafilm and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

-

Data Collection: After 5-7 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

-

Analysis: Compare the average root length of the this compound-treated seedlings to the solvent control seedlings. Calculate the percentage of growth inhibition.

Figure 3: Experimental workflow for the extraction and quantification of this compound from plant tissue.

Conclusion and Future Directions

This compound is a biologically significant molecule in plants, acting as a key intermediate in leucine catabolism and as a potent signaling molecule in the rhizosphere. Its mitochondrial origin underscores the central role of this organelle in branched-chain amino acid metabolism. The established growth-inhibitory effects of bacterially-produced this compound on plants open up new avenues for understanding inter-kingdom communication and its ecological consequences.